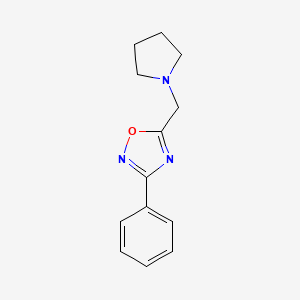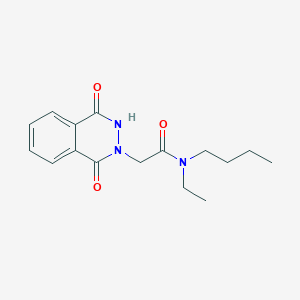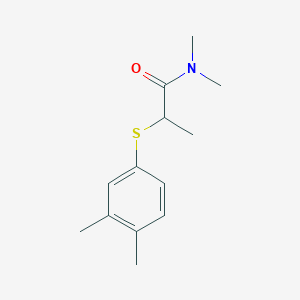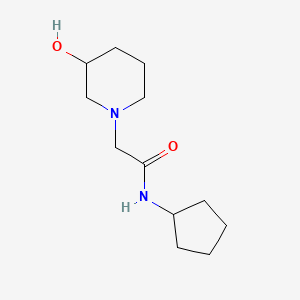
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, also known as PPOX, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory and antitumor effects in preclinical studies. It has been shown to inhibit the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have fluorescent properties, making it a potential tool for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its simple synthesis method and high purity yield. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have potential applications in anti-inflammatory and antitumor research. However, one limitation of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
For 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole research include further exploration of its mechanism of action and potential therapeutic applications. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole may have potential as a fluorescent probe for imaging applications, and further research in this area is warranted. Finally, the development of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole analogs may lead to compounds with improved solubility and efficacy.
Méthodes De Synthèse
The synthesis of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate, followed by reaction with ethyl chloroacetate to form the intermediate compound. The intermediate is then reacted with potassium hydroxide and acetic anhydride to produce 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. This method is simple, efficient, and yields high purity 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.
Propriétés
IUPAC Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-11(7-3-1)13-14-12(17-15-13)10-16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEZRMZBDOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)

![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
